2,3-Difluoro-4-nitrobenzaldehyde
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Overview
Description
2,3-Difluoro-4-nitrobenzaldehyde, also known as DFNB, is a chemical compound that belongs to the family of nitrobenzaldehydes. It has a molecular formula of C7H3F2NO3 and an average mass of 187.100 Da .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-4-nitrobenzaldehyde is represented by the InChI code: 1S/C7H3F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H . This compound has a linear formula of C7H3F2NO3 .Scientific Research Applications
Synthesis and Chemical Actinometry
2,3-Difluoro-4-nitrobenzaldehyde has been a compound of interest in various synthetic pathways and chemical studies. Notably, it has been involved in the synthesis of 3-substituted-4-hydroxyquinoline N-oxides through the reaction of Baylis–Hillman adducts derived from o-nitrobenzaldehydes, demonstrating its utility in complex organic synthesis processes (Lee et al., 2003). Additionally, the compound has shown potential as a chemical actinometer, used to measure light absorbance and photochemical properties in solution and on water ice (Galbavy et al., 2010).
Spectroscopic Analysis and Theoretical Calculations
Detailed spectroscopic analyses such as FT-IR and FT-Raman have been conducted on 2,3-Difluoro-4-nitrobenzaldehyde and its derivatives, providing insights into their molecular and vibrational structures. These studies have been complemented by ab initio HF and DFT calculations, contributing to a deeper understanding of the compound's physical and chemical properties (Kalaichelvan et al., 2008). Similar studies have also been conducted on related compounds, further enriching the knowledge base surrounding 2,3-Difluoro-4-nitrobenzaldehyde and its analogs (Karunakaran & Balachandran, 2012).
Chemical Kinetics and Molecular Interactions
The compound's derivatives have been involved in studies of chemical kinetics, particularly focusing on nitration processes relevant to the bulk and fine chemicals industry, providing valuable information on reaction mechanisms and dynamics (Russo et al., 2017). Furthermore, research has explored the three-dimensional aggregation and molecular interactions of its derivatives, contributing to the understanding of intermolecular forces and structural chemistry (Garden et al., 2004).
Mechanism of Action
Target of Action
The specific targets can vary depending on the physiological and biochemical context .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway . In the case of 2° and 3° benzylic halides, they typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of biochemical processes .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of cellular processes .
properties
IUPAC Name |
2,3-difluoro-4-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDAMRUKTYKUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-nitrobenzaldehyde |
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